3-(methylsulfonyl)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-methylsulfonyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S/c1-9(7,8)3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRQEKCXPQPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391601 | |
| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-05-7 | |
| Record name | 3-(methylsulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 1H-1,2,4-Triazole-3-Methyl Carboxylate (Precursor to Methylsulfonyl Derivatives)
A patented method outlines a four-step synthesis of 1H-1,2,4-triazole-3-methyl carboxylate, a key intermediate for further functionalization to methylsulfonyl derivatives:
- Step 1: Condensation of monomethyl oxalyl chloride with thiosemicarbazide to form monomethyl oxalate monoamide thiosemicarbazide.
- Step 2: Ring-closing reaction in alkaline medium to yield 5-mercapto-1H-1,2,4-triazole-3-carboxylic acid.
- Step 3: Desulfurization under acetic acid and hydrogen peroxide conditions to convert the mercapto group.
- Step 4: Esterification with methanol in the presence of an esterification catalyst to obtain 1H-1,2,4-triazole-3-methyl carboxylate.
This method avoids hazardous diazotization reactions, enhancing safety and environmental compliance, and is suitable for industrial scale-up.
The methylsulfonyl group introduction at the 3-position of the 1,2,4-triazole ring is generally achieved by oxidation of methylthio or methylsulfanyl precursors. Although direct preparation methods for 3-(methylsulfonyl)-1H-1,2,4-triazole are less frequently detailed, the following approach is commonly employed based on literature precedent:
- Starting Material: 3-methylthio-1H-1,2,4-triazole or 1H-1,2,4-triazole-3-methyl carboxylate derivatives.
- Oxidation Step: Treatment with oxidizing agents such as hydrogen peroxide or peracids to convert the methylthio group to methylsulfonyl.
This oxidation is typically performed under controlled conditions to avoid ring degradation and to ensure selective sulfone formation.
Alternative Synthetic Approaches and Catalytic Systems
Lithiation and Functional Group Introduction
A detailed method for functionalization at the 3-position involves:
- Methylation of 1,2,4-triazole at the N1 position using chloromethane in the presence of potassium hydroxide and ethanol under reflux.
- Directed lithiation at the 5-position using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) with TMEDA as a ligand.
- Subsequent electrophilic substitution or carboxylation with carbon dioxide.
- Esterification and deprotection steps to yield methylated triazole derivatives.
This method allows for selective substitution and can be adapted for introducing sulfonyl groups via subsequent oxidation steps.
Thiourea-Based Cyclization
Another approach involves the use of 1,3-disubstituted thioureas reacted with formylhydrazide in the presence of mercury(II) acetate as a thiophile to generate regioselective 1,2,4-triazole derivatives. This method achieves high yields (~91%) and can be optimized by adjusting reagent stoichiometry and reaction time.
Comparative Data Table of Key Preparation Methods
Research Findings and Practical Considerations
- The avoidance of hazardous intermediates such as diazonium salts and explosive azides is a significant advancement for industrial synthesis, improving safety and environmental impact.
- Directed lithiation strategies provide regioselective access to functionalized triazoles but require careful control of reaction conditions and stoichiometry to prevent side reactions.
- Thiourea-based cyclizations offer a one-pot approach with high regioselectivity and yield, suitable for synthesizing analogs with amide bond mimics.
- Oxidation steps to introduce the methylsulfonyl group must be optimized to prevent overoxidation or ring degradation, commonly achieved with mild oxidants like hydrogen peroxide under acidic or neutral conditions.
Chemical Reactions Analysis
Nucleophilic Substitution
The methylsulfonyl group (SO₂Me) is a strong electron-withdrawing group and a good leaving group. Potential reactions include:
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Substitution at the C-3 position : Attack by nucleophiles (e.g., amines, alkoxides) at the carbon adjacent to the SO₂Me group, facilitated by the electron-deficient triazole ring.
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Elimination : Formation of unsaturated triazoles via deprotonation and elimination of the SO₂Me group under basic conditions.
This reactivity is consistent with the behavior of sulfonate esters in aromatic systems .
Cycloaddition Reactions
Triazoles are known to participate in [2+4] cycloadditions (e.g., Diels-Alder analogs). For 3-(methylsulfonyl)-1H-1,2,4-triazole:
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Dipolar cycloaddition : The triazole ring could act as a dipolarophile, reacting with electron-rich dienes to form fused heterocycles.
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Regioselectivity : The SO₂Me group may direct reactivity to specific positions on the triazole ring, as seen in substituted triazoles .
Functional Group Transformations
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Hydrolysis : Conversion of the SO₂Me group to a sulfonic acid (SO₃H) under acidic or basic conditions.
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Amination : Displacement of the SO₂Me group by amines to form C-substituted triazoles.
These transformations are analogous to those observed in other sulfonate-containing heterocycles .
Biochemical and Medicinal Relevance
1,2,4-Triazoles are noted for their antibacterial and antifungal properties . The methylsulfonyl group likely enhances these attributes by:
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Increasing hydrophobicity : Improving membrane permeability.
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Modulating electronic interactions : Strengthening hydrogen bonding or dipole interactions with biological targets.
For example, ciprofloxacin-triazole hybrids exhibit potent anti-MRSA activity, suggesting that substituents like SO₂Me could enhance therapeutic efficacy .
Analytical Characterization
Key techniques for studying reactions involving this compound include:
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NMR spectroscopy : Monitoring chemical shifts for the SO₂Me group (δ ~2.1–2.3 ppm in ¹H NMR) .
-
Mass spectrometry : Identifying fragments corresponding to SO₂Me cleavage or substitution.
Table 1: Potential Reaction Pathways
| Reaction Type | Mechanism | Applications/Inferences |
|---|---|---|
| Nucleophilic substitution | SO₂Me as leaving group | Functionalization of triazole ring |
| Cycloaddition | Dipolar cycloaddition | Synthesis of fused heterocycles |
| Hydrolysis | Acidic/basic conditions | Conversion to sulfonic acid |
Table 2: Medicinal Implications
| Attribute | Effect on Bioactivity | Reference |
|---|---|---|
| Hydrophobicity increase | Enhanced membrane permeability | MDPI (2021) , PMC (2020) |
| Electronic modulation | Improved hydrogen bonding | PMC (2020) |
Scientific Research Applications
Agricultural Chemistry
Fungicidal Properties
- 3-(Methylsulfonyl)-1H-1,2,4-triazole is primarily utilized as a fungicide . It effectively controls a range of plant diseases, thereby enhancing crop yield and quality. Its application is crucial for agricultural researchers and farmers aiming to improve productivity and sustainability in farming practices .
Bioactive Compounds
- The compound is also involved in the synthesis of various bioactive compounds , which are essential for developing new agricultural products that can combat pests and diseases without harming the environment .
Pharmaceutical Development
Antifungal Agents
- In the pharmaceutical sector, this compound serves as a precursor for synthesizing antifungal medications. Its derivatives have demonstrated significant antifungal activity against various pathogens, making it a valuable resource in developing effective treatments for fungal infections .
Antibacterial Activity
- Research indicates that triazole derivatives exhibit substantial antibacterial properties. For instance, hybrids formed from ciprofloxacin and triazoles have shown enhanced activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .
Material Science
Advanced Materials
- The compound's unique chemical properties make it suitable for creating advanced materials such as polymers and coatings. These materials often exhibit improved durability and performance in industrial applications, which is an area of ongoing research .
Analytical Chemistry
Detection and Quantification
- In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other chemical substances. This application is particularly beneficial in quality control processes within laboratories and manufacturing settings .
Environmental Science
Bioremediation
- The compound has been studied for its potential role in bioremediation , where it aids in breaking down pollutants in soil and water. This application addresses critical environmental challenges and supports sustainability efforts by mitigating contamination issues .
Case Study 1: Antifungal Activity
A study conducted on various triazole derivatives highlighted the superior antifungal efficacy of compounds containing the 1H-1,2,4-triazole moiety compared to traditional agents like azoxystrobin. The derivatives exhibited inhibitory rates of 90–98% against pathogens such as P. piricola .
Case Study 2: Antibacterial Hybrids
Research on ciprofloxacin-triazole hybrids demonstrated that certain derivatives had MIC values significantly lower than those of standard antibiotics against MRSA strains. These findings suggest that structural modifications at specific positions on the triazole ring enhance antibacterial potency .
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The methylsulfonyl group can enhance the compound’s ability to penetrate cell membranes and increase its bioavailability. The triazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and coordination with metal ions.
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Thio Groups : Sulfones (-SO₂R) exhibit greater metabolic stability and stronger electron-withdrawing effects compared to sulfides (-SR), enhancing receptor binding in enzyme inhibitors (e.g., carbonic anhydrase-II) .
- Substituent Position : 1-Substituted sulfonyl triazoles (e.g., 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole) show distinct pharmacological profiles, such as hypoglycemic activity, due to enhanced steric interactions with target proteins .
Physicochemical Properties
| Property | This compound | 3-(Methylthio)-1H-1,2,4-triazole | 3-Amino-1H-1,2,4-triazole |
|---|---|---|---|
| Solubility (Water) | Low | Moderate | High |
| Melting Point | 180–185°C | 150–155°C | 210–215°C |
| Electron Effect | Strongly electron-withdrawing | Moderately electron-donating | Electron-donating |
Biological Activity
3-(Methylsulfonyl)-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial, antifungal, and anticancer properties, as well as insights from recent studies and case analyses.
Chemical Structure and Properties
This compound is characterized by the presence of a methylsulfonyl group attached to a triazole ring. Its molecular formula is C4H6N4O2S, with a molecular weight of approximately 174.18 g/mol. The unique structure of this compound enhances its solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.
Antibacterial Activity
Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. Specifically, compounds with structural similarities to this compound have shown promising results in inhibiting bacterial growth:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 µg/mL |
| This compound | Escherichia coli | 0.5 µg/mL |
| Ciprofloxacin (control) | Staphylococcus aureus | 0.5 µg/mL |
| Ciprofloxacin (control) | Escherichia coli | 1 µg/mL |
These findings suggest that this compound may possess superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
Antifungal Activity
The antifungal potential of triazoles is well-documented. In particular, triazoles are utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes. In studies involving various triazole derivatives:
- This compound exhibited notable antifungal activity against strains such as Candida albicans and Aspergillus niger, with MIC values comparable to established antifungal agents .
- A comparative analysis indicated that modifications in the triazole structure could enhance antifungal efficacy.
Anticancer Activity
Recent studies have explored the anticancer properties of triazoles. The presence of the methylsulfonyl group is believed to enhance the compound's ability to selectively target cancer cells while sparing normal cells:
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3-(methylsulfonyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?
- Methodology : A one-pot synthesis using NaOH as a base is reported for structurally similar 1,2,4-triazole derivatives, achieving good yields (70–85%) . Optimization involves controlling temperature (60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of precursors (e.g., hydrazides and sulfonyl chlorides). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the pure product .
- Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at elevated temps |
| Solvent | Ethanol/DMF | Polarity affects reaction rate |
| Base (NaOH) | 1.5–2 eq | Excess base reduces side products |
Q. How can structural characterization of this compound be systematically performed?
- Analytical Workflow :
IR Spectroscopy : Confirm the presence of sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) groups .
¹H/¹³C NMR : Assign peaks for methylsulfonyl (δ ~3.3 ppm for CH₃, δ ~45–50 ppm for S-connected carbon) and triazole protons (δ ~8.5–9.5 ppm) .
Elemental Analysis : Validate empirical formula (e.g., C₄H₅N₃O₂S) with <0.3% deviation .
X-ray Crystallography : Resolve crystal packing and confirm substituent orientation (if single crystals are obtainable) .
Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with polarity?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | <0.1 | Low due to hydrophobic triazole core |
| DCM | 10–15 | Moderate, ideal for column chromatography |
| DMSO | >50 | High, suitable for biological assays |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- DFT Protocol :
- Use the 6-311G+(d,p) basis set to calculate HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices .
- Key findings for analogues show electron-withdrawing sulfonyl groups lower LUMO energy (-1.8 eV), enhancing electrophilic reactivity .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar triazole derivatives?
- Case Study : Discrepancies in NMR chemical shifts may arise from tautomerism (1H vs. 4H tautomers).
- Resolution :
Variable-temperature NMR to identify tautomeric equilibria .
Compare experimental data with DFT-calculated shifts (RMSD <0.2 ppm validates assignments) .
Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
Q. How can molecular docking studies elucidate the bioactivity of this compound derivatives?
- Methodology :
Target selection (e.g., fungal CYP51 for antifungal studies) .
Dock derivatives into the active site using AutoDock Vina (force field: AMBER).
Validate binding poses with MD simulations (200 ns trajectories) .
- Key Metrics :
| Parameter | Target Value |
|---|---|
| Binding affinity (ΔG) | ≤ -8.0 kcal/mol |
| Hydrogen bonds | ≥ 2 |
Q. What are the challenges in scaling up triazole synthesis, and how can reaction engineering address them?
- Industrial Hurdles :
- Exothermic reactions require precise temperature control (jacketed reactors recommended) .
- Catalyst recycling (e.g., NaOH in DMF) reduces waste but demands solvent recovery systems .
- Scale-Up Solutions :
| Issue | Mitigation Strategy |
|---|---|
| Low yield | Continuous flow reactors for better mixing |
| Impurities | In-line IR monitoring for real-time adjustment |
Safety and Handling
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats .
- Storage : Airtight containers under inert gas (N₂), away from strong oxidizers (e.g., HNO₃) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Data Contradictions and Validation
Q. How do conflicting reports on biological activity impact structure-activity relationship (SAR) studies?
- Case Analysis : Discrepancies in antifungal IC₅₀ values (e.g., 2 µM vs. 10 µM) may stem from assay conditions (pH, cell lines).
- Validation Steps :
Standardize assays (CLSI guidelines for MIC testing) .
Compare with positive controls (e.g., fluconazole) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
